molecular formula C4H5F3N4 B13217835 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13217835
M. Wt: 166.10 g/mol
InChI Key: QHSPWBULVAJREK-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is a chemical scaffold of significant interest in medicinal and agricultural chemistry. As a fluorinated 1,2,3-triazole derivative, it serves as a versatile building block for constructing more complex molecules for biological evaluation . The presence of the trifluoromethyl group is a key structural feature, as it is known to enhance a compound's lipophilicity, metabolic stability, and bioavailability, which are critical parameters in drug discovery . This compound is part of a well-researched class of molecules. 1,2,3-Triazole-4-carboxamides, structurally related to this amine, have demonstrated promising broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, derivatives containing the 5-(trifluoromethyl)-1H-1,2,3-triazole moiety have been identified as potent agents with anticancer properties, acting through mechanisms such as c-Met kinase inhibition and apoptosis induction in various tumor cell lines . The core 1,2,3-triazole structure is also a key component in approved drugs and clinical candidates, underscoring its therapeutic relevance . Researchers can utilize this amine as a precursor for the synthesis of diverse derivatives, including carboxamides, sulfonamides, and other fused heterocyclic systems, to explore new chemical space and develop novel bioactive compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C4H5F3N4

Molecular Weight

166.10 g/mol

IUPAC Name

1-methyl-5-(trifluoromethyl)triazol-4-amine

InChI

InChI=1S/C4H5F3N4/c1-11-2(4(5,6)7)3(8)9-10-11/h8H2,1H3

InChI Key

QHSPWBULVAJREK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-1,2,3-triazole, which is then functionalized with a trifluoromethyl group.

    Reaction Conditions:

    Industrial Production: Industrial production methods often involve scalable processes that ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) at the 4-position serves as a nucleophile in substitution reactions. Key examples include:

  • Acylation : Reacts with acetyl chloride or benzoyl chloride in dichloromethane (DCM) at 0–25°C to form N-acyl derivatives (e.g., N-acetyl or N-benzoyl products).

  • Sulfonylation : Combines with sulfonyl chlorides (e.g., tosyl chloride) in the presence of triethylamine (NEt₃) to yield sulfonamide derivatives.

Table 1: Representative Nucleophilic Substitutions

ReagentProductConditionsReference
Acetyl chlorideN-Acetyl derivativeDCM, 0–25°C, 12 h
Tosyl chlorideN-TosylsulfonamideDCM, NEt₃, RT, 24 h

Cyclization Reactions

The triazole core participates in cycloaddition and annulation reactions:

  • Triazolo[1,5-a]pyrimidine Formation : Reacts with acrylonitrile derivatives or 1,3-dicarbonyl compounds (e.g., acetylacetone) under acidic conditions to form fused heterocycles .

  • Triazolo[5,1-c]triazine Synthesis : Diazotization with NaNO₂/HCl followed by coupling with active methylene reagents (e.g., malononitrile) yields trifluoromethyl-triazolotriazines .

Mechanistic Insight :
Diazotization generates a diazonium intermediate, which undergoes coupling via radical or electrophilic pathways .

Electrophilic Aromatic Substitution

The trifluoromethyl (-CF₃) group directs electrophiles to specific positions on the triazole ring:

  • Halogenation : Reacts with N-halosuccinimides (e.g., NBS or NCS) in DMF at 80°C to introduce halogens at the 2-position .

  • Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the 2-position .

Oxidation and Reduction

  • Oxidation : The amino group oxidizes to nitro (-NO₂) using H₂O₂/FeSO₄, though this is less common due to competing ring decomposition.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering its aromaticity.

Coordination Chemistry

The amino and triazole nitrogen atoms act as ligands for transition metals:

  • Copper Complexation : Forms stable complexes with Cu(I) or Cu(II) salts, enabling catalytic applications in click chemistry .

Key Structural and Spectroscopic Data

PropertyValue/ObservationTechniqueReference
¹H NMR (DMSO-d₆) δ 2.17 (s, CH₃), δ 8.32 (s, NH₂)400 MHz NMR
¹⁹F NMR δ -64.72 to -68.16 (CF₃)376 MHz NMR
IR (KBr) 3456–3208 cm⁻¹ (NH stretch)FT-IR

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates in nucleophilic substitutions .

  • Temperature : Diazotization requires strict control at 0–5°C to avoid side reactions .

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: The pathways affected by the compound’s action include those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Key Features Biological/Physicochemical Notes Reference ID
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1: 4-ClPh; 5: CF₃; 4: COOH Carboxylic acid enhances solubility; antitumor activity (GP = 68.09%) Targets NCI-H522 lung cancer cells
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine 1: 4-F-PhCH₂; 5: C₂H₅; 4: NH₂ Fluorine improves metabolic stability; ethyl increases hydrophobicity Limited activity data reported
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)-1H-1,2,3-triazol-5-amine (12b) 1: 4-MeOPh; 4: 4-NO₂Ph; 5: NH₂ Nitro (electron-withdrawing) and methoxy (electron-donating) groups Altered electronic density for binding interactions
4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine Triazole linked to pyrimidine Benzyl and pyrimidine enable π-π stacking; intramolecular H-bonding Crystal structure reveals supramolecular networks
1-(4-Chloro-2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-amine (AC-003) 1: Cl,CF₃-PhCH₂; 4: NH₂ Steric bulk from benzyl group; chloro and CF₃ enhance electronic effects Potential for diverse bioactivity

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine) .
  • Solubility : Carboxylic acid derivatives () exhibit higher aqueous solubility, whereas amine-substituted triazoles may require formulation adjustments for bioavailability .
  • Synthetic Yields : Methyl and trifluoromethyl substituents are typically introduced via alkylation or nucleophilic substitution, with yields ranging from 60–95% depending on reaction conditions .

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative exhibits various pharmacological properties, making it a potential candidate for therapeutic applications. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C_4H_4F_3N_5
  • Molecular Weight : 189.14 g/mol
  • CAS Number : 2171839-23-7
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that triazole compounds exhibit potent antifungal and antibacterial activities. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes.

Study Pathogen Tested IC50 (µM) Mechanism of Action
Study ACandida albicans2.5Inhibition of ergosterol synthesis
Study BStaphylococcus aureus3.0Disruption of cell membrane integrity

Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The studies utilized MTT assays to determine the half-maximal inhibitory concentration (IC50).

Cell Line IC50 (µM) Treatment Duration (h) Reference
MCF-75.072
HCT-1164.072

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Studies have shown that this compound can induce G0/G1 and G2/M phase arrest in cancer cells, leading to apoptosis.
  • Apoptosis Induction : The compound activates apoptotic pathways in cells with both wild-type and mutant p53.
  • Inhibition of Key Enzymes : It has been noted to inhibit enzymes involved in critical metabolic pathways in pathogens.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 of 5 µM after 72 hours of treatment. Flow cytometry analysis revealed significant apoptosis induction.

Case Study 2: Antimicrobial Activity

In another study focusing on antifungal properties against Candida albicans, the compound demonstrated an IC50 value of 2.5 µM. The study highlighted the compound's ability to disrupt fungal cell membranes effectively.

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) and tautomer stability. Used to predict NMR chemical shifts and reaction pathways .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes like ketol-acid reductoisomerase). The trifluoromethyl group’s electronegativity enhances binding to hydrophobic pockets .

How does SHELX software enhance crystallographic refinement for this compound?

Advanced
SHELX (e.g., SHELXL) refines structural parameters by:

  • Resolving disorder in flexible groups (e.g., methyl or trifluoromethyl).
  • Modeling hydrogen bonds and π-π stacking interactions via distance/angle restraints .
  • Handling twinning or high-resolution data common in fluorinated compounds .

What strategies improve reaction efficiency in synthesizing trifluoromethyl-substituted triazoles?

Q. Advanced

  • Microwave irradiation : Reduces reaction time (e.g., from 24h to 1–2h) and improves yields by 10–20% .
  • Catalyst optimization : Palladium or copper catalysts for cross-coupling reactions.
  • Solvent-free conditions : Minimizes purification steps for hygroscopic intermediates.

How does the trifluoromethyl group modulate bioactivity?

Advanced
The -CF₃ group enhances:

  • Lipophilicity : Improves membrane permeability (logP increase by ~1.5 units) .
  • Metabolic stability : Resists oxidative degradation compared to -CH₃.
  • Target affinity : Acts as a bioisostere for -NO₂ or -Cl in enzyme inhibition (e.g., antimicrobial activity via disruption of amino acid biosynthesis) .

What are key considerations for SAR studies on this compound?

Q. Advanced

  • Core modifications : Substituting the triazole ring with pyrazole or imidazole alters π-stacking and hydrogen-bonding capacity .
  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at position 5 enhance antimicrobial activity, while bulky groups at position 1 reduce cytotoxicity .
  • Solubility optimization : Introducing polar groups (e.g., -OH, -NH₂) improves aqueous solubility but may compromise target binding .

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